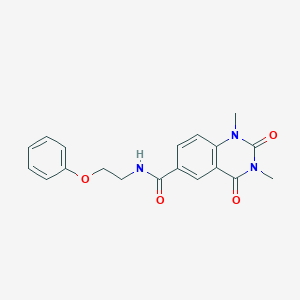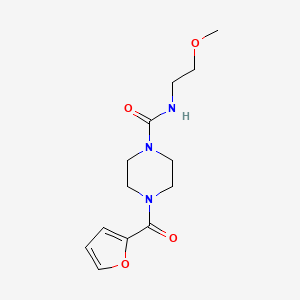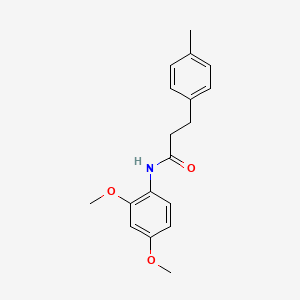![molecular formula C20H25N7 B4440231 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440231.png)
6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine
描述
6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine, also known as EPTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTN belongs to the class of triazine compounds and has been found to exhibit promising pharmacological properties.
作用机制
The mechanism of action of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation and survival. This compound has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. It has also been reported to induce the generation of reactive oxygen species, which can lead to cell death.
In terms of its neuroprotective properties, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. This compound has also been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in neuroinflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells. In terms of its neuroprotective properties, this compound has been found to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. It has also been reported to enhance memory and cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine is its potent anticancer activity against various cancer cell lines. This compound has also been found to exhibit neuroprotective properties, indicating its potential as a therapeutic agent for neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the pharmacokinetics and toxicity of this compound, which are crucial for its clinical development.
未来方向
There are several future directions for the research on 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine. One of the areas of research could be the development of novel formulations of this compound that can improve its solubility and bioavailability. Another area of research could be the investigation of the pharmacokinetics and toxicity of this compound, which can provide valuable information for its clinical development. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in other diseases.
科学研究应用
6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. This compound has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Apart from its anticancer activity, this compound has also been studied for its neuroprotective properties. It has been found to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. This compound has also been reported to enhance memory and cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7/c1-2-26-9-11-27(12-10-26)14-18-23-19(21)25-20(24-18)22-17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13H,2,9-12,14H2,1H3,(H3,21,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JONQSWKJTYWUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC4=CC=CC=C4C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(dimethylamino)sulfonyl]-N-(4-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440153.png)
![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4440168.png)
![3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440184.png)
![4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol](/img/structure/B4440189.png)

![N-ethyl-2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4440202.png)
![N-(tert-butyl)-4-methyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B4440209.png)
![4-chloro-N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B4440215.png)


![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-3-pyridinylbenzenesulfonamide](/img/structure/B4440225.png)
![1-(4-methylphenyl)-3-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-pyrazol-5-ol](/img/structure/B4440236.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorophenyl)-4-piperidinecarboxamide](/img/structure/B4440238.png)

